N-{[5-(2-amino-1,3-thiazol-4-yl)furan-2-yl]methyl}acetamide
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Overview
Description
N-{[5-(2-amino-1,3-thiazol-4-yl)furan-2-yl]methyl}acetamide is a heterocyclic compound that contains both thiazole and furan rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antibacterial, antifungal, and anti-inflammatory properties .
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been associated with a wide range of therapeutic targets including antimicrobial, anticancer, anti-inflammatory, and anti-hiv .
Mode of Action
It’s known that thiazole derivatives can disrupt processes related to dna replication, which allows them to inhibit replication of both bacterial and cancer cells .
Biochemical Pathways
Thiazole derivatives have been reported to have a broad spectrum of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Thiazole derivatives have been associated with a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and anti-hiv effects . This suggests that the compound may have similar effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[5-(2-amino-1,3-thiazol-4-yl)furan-2-yl]methyl}acetamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2-aminothiazole with appropriate electrophiles.
Formation of the Furan Ring: The furan ring is synthesized separately and then coupled with the thiazole ring.
Coupling Reaction: The final step involves coupling the thiazole and furan rings through a methyl linkage, followed by acetylation to form the acetamide group.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, using continuous flow reactors and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-{[5-(2-amino-1,3-thiazol-4-yl)furan-2-yl]methyl}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted thiazole derivatives .
Scientific Research Applications
N-{[5-(2-amino-1,3-thiazol-4-yl)furan-2-yl]methyl}acetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: It has shown promise as an antibacterial, antifungal, and anti-inflammatory agent.
Comparison with Similar Compounds
Similar Compounds
2-Aminothiazole: A simpler compound with similar biological activities.
Furan-2-carboxamide: Another compound with a furan ring and amide group, but lacking the thiazole ring.
Uniqueness
N-{[5-(2-amino-1,3-thiazol-4-yl)furan-2-yl]methyl}acetamide is unique due to the presence of both thiazole and furan rings, which confer a combination of biological activities and chemical reactivity not found in simpler compounds .
Properties
IUPAC Name |
N-[[5-(2-amino-1,3-thiazol-4-yl)furan-2-yl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2S/c1-6(14)12-4-7-2-3-9(15-7)8-5-16-10(11)13-8/h2-3,5H,4H2,1H3,(H2,11,13)(H,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMOORGLQDZENJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1=CC=C(O1)C2=CSC(=N2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
150208-26-7 |
Source
|
Record name | N-{[5-(2-amino-1,3-thiazol-4-yl)furan-2-yl]methyl}acetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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